![molecular formula C17H23N3 B511065 二乙基-(4-{[(吡啶-3-基甲基)-氨基]-甲基}-苯基)-胺 CAS No. 510723-51-0](/img/structure/B511065.png)
二乙基-(4-{[(吡啶-3-基甲基)-氨基]-甲基}-苯基)-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine is a chemical compound with the CAS Number: 510723-51-0 . It has a molecular weight of 269.39 . The IUPAC name for this compound is N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23N3/c1-3-20(4-2)17-9-7-15(8-10-17)12-19-14-16-6-5-11-18-13-16/h5-11,13,19H,3-4,12,14H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 269.39 . More specific physical and chemical properties were not found in the search results.科学研究应用
杂环胺及其影响
营养方面和癌症研究:杂环胺 (HA) 与饮食对癌症发病率的影响有关,尤其是乳腺癌。食品来源的 HA,如 PhIP,在熟肉中形成,并已证明在啮齿动物模型中是乳腺癌原。这些发现表明膳食 HA 在人类癌症病因学中的潜在作用,促使进一步探索它们在致癌作用中的影响和作用机制 (Snyderwine,1994)。
杂环胺的分析方法:检测生物基质、食品和饮料中的 PhIP 及其代谢物的分析方法的进步,提高了对其生物效应和暴露水平的理解。这一进展强调了监测和研究杂环胺以评估其风险和对健康的影响的重要性 (Teunissen 等,2010)。
杂环化合物的合成和功能:杂环化合物的合成和功能,如吡唑并咪唑和螺吡啶,在开发新材料和化学品中至关重要。它们独特的反应性和在制造染料和杂环化合物中的应用说明了杂环化学在科学研究中的广泛用途和重要性 (Gomaa & Ali,2020)。
食品安全中的生物胺:食品加工和膳食摄入中杂环芳香胺 (HAA) 的形成、缓解和风险评估对于食品安全至关重要。了解影响 HAA 产生和实施减少其在食品中存在的策略的因素,有助于最大限度地减少与食用它们相关的健康风险 (Chen 等,2020)。
属性
IUPAC Name |
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-3-20(4-2)17-9-7-15(8-10-17)12-19-14-16-6-5-11-18-13-16/h5-11,13,19H,3-4,12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNFGTGKYQAVCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191617 |
Source


|
| Record name | 3-Pyridinemethanamine, N-[[4-(diethylamino)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine | |
CAS RN |
510723-51-0 |
Source


|
| Record name | 3-Pyridinemethanamine, N-[[4-(diethylamino)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanamine, N-[[4-(diethylamino)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

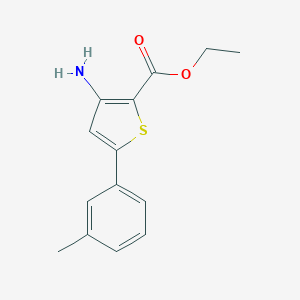
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)
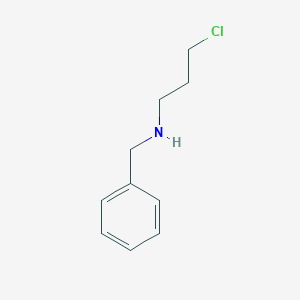
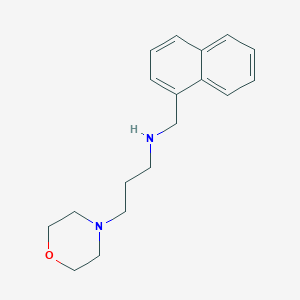
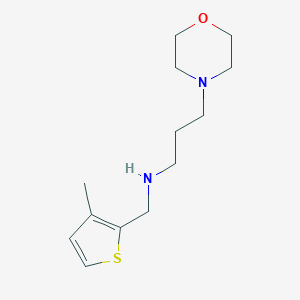
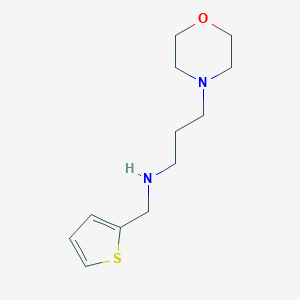
![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)
![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)
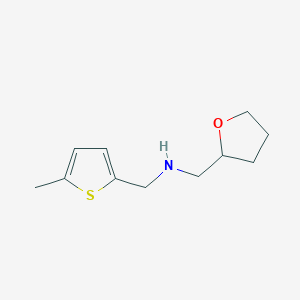

![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)
![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)